Ritipenem

Übersicht

Beschreibung

Ritipenem is a synthetic antibiotic compound belonging to the penem class, which is structurally related to both penicillins and cephalosporins. It has been studied for its potential in treating various bacterial infections due to its broad-spectrum activity.

Synthesis Analysis

The total synthesis of this compound involves the construction of the penem thiazoline ring, incorporating two 2C units derived from glycolic acid. This innovative approach to synthesizing this compound Acoxyl and this compound showcases a method starting from a specific azetidin-2-one derivative, highlighting the efficiency of glycolic acid manipulation in penem synthesis (W. Cabri et al., 1993).

Molecular Structure Analysis

Structural studies of this compound Acoxil have been conducted using single crystal X-ray diffraction analysis. These studies reveal detailed stereochemical features of this compound Acoxil and discuss the significance of the C-5 configuration in determining the compound's chiroptical properties (G. Franceschi et al., 1993).

Chemical Reactions and Properties

This compound exhibits potent bacteriolytic activity against Haemophilus influenzae, associated with its unique profile of affinities for penicillin-binding proteins (PBPs). The selective inactivation of PBP 1b is essential for inducing bacterial cell lysis, suggesting the mechanism of action involves binding to specific PBPs, which interferes with bacterial cell wall synthesis (T. Inui et al., 1999).

Physical Properties Analysis

The pharmacokinetics and tolerability of this compound Acoxil have been studied in healthy volunteers, providing insights into the compound's behavior in the human body, including absorption rates, half-life, and excretion mechanisms. Such studies are essential for understanding how the compound distributes and metabolizes but are excluded from this analysis as per the request to omit drug use and pharmacokinetics information (I. Poggesi et al., 1997).

Chemical Properties Analysis

Further chemical analysis of this compound involves understanding its metabolic fate, including absorption, distribution, metabolism, and excretion in animal models. Such studies offer insights into the biochemical interactions and transformations this compound undergoes in biological systems. Notably, the placental transfer and milk excretion studies in rats highlight its biochemical dynamics without focusing on therapeutic aspects (Y. Esumi et al., 1996).

Wissenschaftliche Forschungsanwendungen

Bacteriolytische Aktivität gegen Haemophilus influenzae

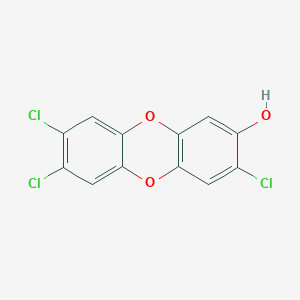

Ritipenem hat eine potente bakteriolytische Aktivität gegen Haemophilus influenzae gezeigt. Diese Aktivität ist entscheidend, da H. influenzae ein bedeutender menschlicher Krankheitserreger ist, der schwere Atemwegsinfektionen, Otitis und Meningitis verursacht {svg_1}. Die Fähigkeit von this compound, eine bakterielle Lyse zu induzieren, könnte für die Entwicklung neuer Behandlungen für Infektionen, die durch diesen Erreger verursacht werden, essenziell sein.

Affinität zu Penicillin-bindenden Proteinen (PBPs)

Die Verbindung weist ein charakteristisches Profil von Affinitäten zu PBPs von H. influenzae auf. This compound bindet bevorzugt an PBP 1b, was als essenziell für die Induktion der Lyse von H. influenzae-Zellen angesehen wird {svg_2}. Das Verständnis dieser Bindungsaffinität kann bei der Entwicklung von Antibiotika mit gezielten Wirkmechanismen gegen spezifische PBPs hilfreich sein.

Orale Verfügbarkeit

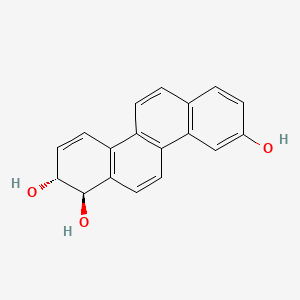

This compound-acoxil, der Acetoxymethylester von this compound, ist oral verfügbar, was ein bedeutender Vorteil für den klinischen Einsatz ist {svg_3}. Diese Eigenschaft könnte zu leichter zugänglichen Behandlungsmöglichkeiten für Patienten führen, insbesondere in ambulanten Settings.

Breitband-Antibiotika-Eigenschaften

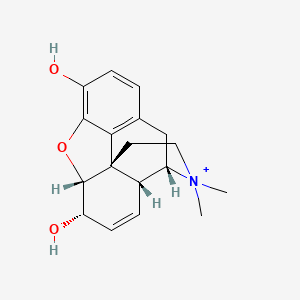

This compound ist bekannt für seine Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien {svg_4}. Diese Breitbandaktivität macht es zu einem vielseitigen Antibiotikum, das zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt werden kann.

Pharmakokinetik und Verträglichkeit

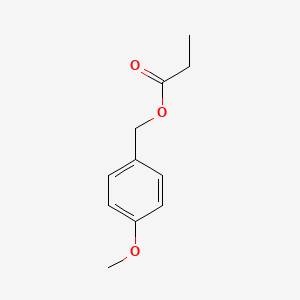

Studien zur Pharmakokinetik und Verträglichkeit von this compound acoxil bei gesunden Freiwilligen nach mehrfacher oraler Dosierung wurden durchgeführt {svg_5}. Solche Forschungsarbeiten sind von grundlegender Bedeutung, um die geeignete Dosierung zu bestimmen und den Metabolismus des Arzneimittels im menschlichen Körper zu verstehen.

Wirkmechanismus

Target of Action

Ritipenem, like other β-lactams, interacts with the penicillin-binding proteins (PBPs) . In E. coli, the main target of this compound is PBP2, and PBP3 is also equivalent to PBP2 in the Enterobacteriaceae .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets, the PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to these proteins, this compound inhibits cell wall synthesis, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately, cell lysis .

Pharmacokinetics

Oral this compound (this compound acoxil) is only about 30–40% bioavailable, producing a mean AUC of 497 mg/l min in healthy volunteers . Some intersubject variability has been noted, possibly due to either presystemic metabolism of this compound and/or transformation of the prodrug to compounds other than this compound .

Result of Action

The result of this compound’s action is the lysis of bacterial cells. This is evidenced by decreases in culture turbidities and morphological changes of the destroyed cells after treatments with this compound . Its bacteriolytic activity is highly potent against Haemophilus influenzae .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that selectively inhibit certain PBPs can affect the lysis induced by this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Ritipenem users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

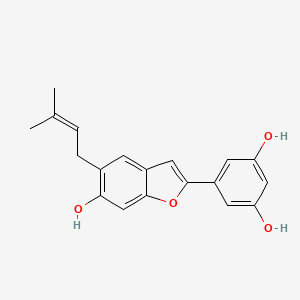

IUPAC Name |

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNRQOUOZJHTR-UWBRJAPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84845-58-9 (Parent) | |

| Record name | Ritipenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60868840 | |

| Record name | Ritipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84845-57-8 | |

| Record name | Ritipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritipenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ritipenem exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []

Q2: Does this compound show preferential binding to specific PBPs?

A2: Yes, studies have shown that this compound preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []

Q3: Can binding to other PBPs affect this compound's activity?

A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of this compound. [] This suggests that the specific PBP binding profile of this compound contributes to its overall antibacterial effect.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be found in chemical databases and scientific literature.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not contain details on spectroscopic data for this compound. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.

Q6: What is the metabolic fate of this compound?

A7: this compound is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []

Q7: Is there evidence of this compound transfer across the placenta or into breast milk?

A9: Research in rats suggests that a small amount of radioactivity from this compound acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using this compound in pregnant or breastfeeding individuals.

Q8: What is the spectrum of activity of this compound?

A10: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, this compound shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []

Q9: Has this compound been evaluated in clinical trials?

A11: Several clinical trials have investigated the efficacy and safety of this compound in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of this compound in treating bacterial infections.

Q10: What are the known mechanisms of resistance to this compound?

A10: Although this compound exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:

- Reduced permeability of the outer membrane: This mechanism limits the entry of this compound into bacterial cells, making it less effective. []

- Efflux pumps: Some bacteria possess efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. []

- Alterations in PBPs: Mutations in PBPs can decrease their affinity for this compound, rendering the drug less effective in inhibiting cell wall synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)

![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)

![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)

![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)

![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)